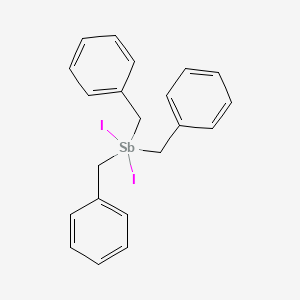
Tribenzyl(diiodo)-lambda~5~-stibane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzyl(diiodo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two iodine atoms attached to a central antimony atom
準備方法
Synthetic Routes and Reaction Conditions
Tribenzyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl iodide in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Tribenzyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halide ions or organometallic reagents are employed under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tribenzyl(diiodo)-lambda~5~-stibane has several scientific research applications:
Medicine: Investigated for its potential use in anticancer and antimicrobial treatments.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which tribenzyl(diiodo)-lambda~5~-stibane exerts its effects involves the interaction of the antimony center with various molecular targets. The antimony atom can form coordination complexes with biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of iodine.
Tribenzyl(dibromo)-lambda~5~-stibane: Similar structure but with bromine atoms instead of iodine.
Tribenzyl(difluoro)-lambda~5~-stibane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Tribenzyl(diiodo)-lambda~5~-stibane is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts
特性
CAS番号 |
138123-21-4 |
|---|---|
分子式 |
C21H21I2Sb |
分子量 |
649.0 g/mol |
IUPAC名 |
tribenzyl(diiodo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2HI.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChIキー |
AHDZVFYVYJOIOG-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)

![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)




![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)


![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
